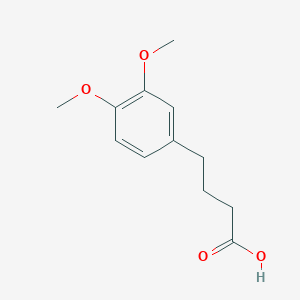

4-(3,4-Dimethoxyphenyl)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 286140. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQKCIAJGRMMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314571 | |

| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-74-1 | |

| Record name | 13575-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-dimethoxyphenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(3,4-Dimethoxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 4-(3,4-Dimethoxyphenyl)butanoic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical and Physical Properties

This compound, also known as 3,4-Dimethoxyphenylbutyric acid, is a carboxylic acid derivative of butanoic acid featuring a dimethoxy-substituted phenyl ring.[1] Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification [2][3]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13575-74-1 |

| PubChem CID | 323675 |

| Molecular Formula | C₁₂H₁₆O₄ |

| SMILES | COC1=C(C=C(C=C1)CCCC(=O)O)OC |

| InChIKey | IDQKCIAJGRMMNC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties [2][3]

| Property | Value |

| Molar Mass | 224.25 g/mol |

| Appearance | Solid |

| Melting Point | 62-63 °C |

| Boiling Point | 210 °C at 6 mmHg |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reduction of a keto-acid precursor, which can be synthesized via a Friedel-Crafts acylation.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This two-step protocol outlines the synthesis starting from veratrole (1,2-dimethoxybenzene) and succinic anhydride.

Step 1: Friedel-Crafts Acylation to yield 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

-

Materials: Veratrole, succinic anhydride, aluminum chloride (AlCl₃), dichlorobenzene.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole and succinic anhydride in dichlorobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichlorobenzene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, which can be purified by recrystallization.

-

Step 2: Clemmensen Reduction to yield this compound

-

Materials: 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.

-

Procedure:

-

Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride.

-

In a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

-

Heat the mixture under reflux with vigorous stirring for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectral Data and Analysis

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₅-H, C₆-H, C₂-H) | 6.7 - 6.9 | m | 3H |

| Methoxy (-OCH₃) | ~3.8 | s | 6H |

| Methylene (Ar-CH₂) | ~2.6 | t | 2H |

| Methylene (-CH₂-CH₂-COOH) | ~1.9 | m | 2H |

| Methylene (-CH₂-COOH) | ~2.3 | t | 2H |

| Carboxylic Acid (-COOH) | >10 | br s | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~179 |

| Aromatic (C-O) | ~148, ~147 |

| Aromatic (C-C) | ~133 |

| Aromatic (C-H) | ~121, ~112, ~111 |

| Methoxy (-OCH₃) | ~56 |

| Methylene (Ar-CH₂) | ~35 |

| Methylene (-CH₂-CH₂-COOH) | ~26 |

| Methylene (-CH₂-COOH) | ~34 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 5: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (sp³) | 2950 - 2850 | Sharp |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |

| C-O (Aromatic Ether) | 1270 - 1200 | Strong |

| C-O (Carboxylic Acid) | 1300 - 1200 | Medium |

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 224

-

Key Fragments:

-

m/z = 179: Loss of the carboxyl group (-COOH)

-

m/z = 151: Benzylic cleavage, formation of the dimethoxybenzyl cation. This is often the base peak.[3]

-

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active compounds suggests potential for further investigation. Butyric acid and its derivatives are known to have roles in various biological processes, including the regulation of gene expression and cell signaling. For instance, 4-phenylbutyric acid has been shown to act as a chemical chaperone, inhibiting endoplasmic reticulum stress.

The presence of the carboxylic acid and dimethoxyphenyl moieties makes this compound a versatile building block in organic synthesis for the development of more complex molecules with potential therapeutic applications.[1]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 6: GHS Hazard Statements [3]

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

This guide provides a foundational understanding of this compound. Further research into its biological activities and potential applications is warranted.

References

A Comprehensive Technical Guide to the Physical Properties of 4-(3,4-Dimethoxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-(3,4-Dimethoxyphenyl)butanoic acid, a compound of interest in various scientific and pharmaceutical research domains. The information is presented to be a valuable resource for laboratory work, chemical synthesis, and drug development applications.

Core Physical and Chemical Properties

This compound, also known as 3,4-dimethoxybenzenebutanoic acid, is a carboxylic acid derivative of dimethoxybenzene. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2][3] |

| Molecular Weight | 224.25 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 60-63 °C | |

| Boiling Point | 210 °C at 6 mmHg | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Predicted XlogP | 1.6 | [1][4] |

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively published, the following are generalized, standard laboratory protocols for measuring the key physical properties of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high accuracy using a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[5][6] A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point can be determined using a Thiele tube, which allows for uniform heating of a liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing heating oil.

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[7][8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential for use in different formulations.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to each test tube.

-

Mixing: The mixture is vigorously agitated using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[10][11]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. Solubility is often qualitatively described as soluble, partially soluble, or insoluble.[11] For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the key physical properties of a solid organic compound like this compound.

Caption: Workflow for Physical Property Determination.

Biological Activity Context

While specific signaling pathways involving this compound are not well-documented in publicly available literature, a structurally related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar Roxb., has been shown to possess anti-inflammatory activity.[12] This compound demonstrated a marked inhibition of carrageenan-induced rat paw edema and prostaglandin biosynthesis.[12] Given the structural similarity, this compound may warrant investigation for similar biological activities. Further research into its potential interactions with inflammatory pathways could be a valuable area of exploration for drug development professionals.

References

- 1. This compound | C12H16O4 | CID 323675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - this compound (C12H16O4) [pubchemlite.lcsb.uni.lu]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of 4-(3,4-Dimethoxyphenyl)butanoic Acid: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Anticipated Biological Activities and Therapeutic Promise of a Key Phenylalkanoic Acid Derivative

This technical guide provides a comprehensive analysis of the known and potential biological activities of 4-(3,4-Dimethoxyphenyl)butanoic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, a thorough examination of structurally related compounds provides a strong basis for predicting its pharmacological profile. This document is intended for researchers, scientists, and professionals in drug development, offering insights into potential therapeutic applications, relevant experimental methodologies, and the underlying signaling pathways that this class of compounds may modulate.

Executive Summary

This compound belongs to a class of phenylalkanoic acids that feature the biologically significant 3,4-dimethoxyphenyl (veratryl) moiety. This structural motif is present in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological effects. Analysis of close structural analogs suggests that this compound is likely to possess anti-inflammatory, neuroprotective, and anticancer properties. Its potential as a versatile synthetic intermediate further enhances its importance in medicinal chemistry. This guide synthesizes the available data on related compounds to build a predictive profile of its biological activity and to propose avenues for future research.

Predicted Biological Activities Based on Structural Analogs

The biological activities of compounds are intrinsically linked to their chemical structures. By examining molecules with high structural similarity to this compound, we can infer its likely pharmacological properties.

Anti-inflammatory and Analgesic Potential

A compelling case for the anti-inflammatory and analgesic potential of this compound comes from studies on (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a natural product isolated from Zingiber cassumunar Roxb.[1] This compound, which shares the 3,4-dimethoxyphenyl group and a four-carbon chain, has demonstrated significant anti-inflammatory, analgesic, and antipyretic effects.[1] It has been shown to inhibit carrageenan-induced rat paw edema, reduce exudate formation and leukocyte accumulation, and suppress prostaglandin biosynthesis.[1] Furthermore, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), another compound from the same plant, shows potent anti-inflammatory activity by inhibiting both the cyclooxygenase (CO) and lipoxygenase (LO) pathways.[2]

These findings suggest that the 3,4-dimethoxyphenyl moiety is a key pharmacophore for anti-inflammatory activity. It is plausible that this compound modulates similar inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Neuroprotective Properties

The 3,4-dimethoxy substitution on a benzene ring is a common feature in compounds with neuroprotective effects. Veratric acid (3,4-dimethoxybenzoic acid), a related phenolic acid, has been shown to have antioxidant and anti-inflammatory properties that protect against neurotoxicity.[3][4][5] It can mitigate oxidative stress and apoptosis in neuronal cells.[3] Homoveratric acid (3,4-dimethoxyphenylacetic acid), another close structural analog, is a dopamine metabolite that may play a role in neuronal function.[6] Given the established neuroprotective roles of phenolic acids and their derivatives, it is hypothesized that this compound could offer protection in models of neurodegenerative diseases by reducing oxidative stress and neuroinflammation.

Anticancer Activity

A growing body of evidence supports the anticancer potential of compounds containing the 3,4-dimethoxyphenyl or trimethoxyphenyl group.[7][8][9] These molecules have been shown to exhibit cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), HeLa, and MCF-7 cells.[7][8] A common mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][10] The structural similarity of this compound to these active anticancer agents suggests it could be a valuable scaffold for the development of novel antineoplastic drugs.

Other Potential Activities

Derivatives of the closely related 3-(3,4-dimethoxyphenyl)propenoic acid have been reported to possess anthelmintic activity against Nippostrongylus brasiliensis.[11] This indicates a broader potential for biological activity for this class of compounds, which may extend to antimicrobial and antiparasitic effects.

Quantitative Data from Structurally Related Compounds

To provide a clearer picture of the potential potency, the following table summarizes quantitative data from key experiments on analogs of this compound.

| Compound Name | Biological Activity | Assay | Result (IC50) | Reference |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Anti-inflammatory | EPP-induced rat ear edema | 21 nmol/ear | [2] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Anti-inflammatory | AA-induced rat ear edema | 60 nmol/ear | [2] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Anti-inflammatory | TPA-induced rat ear edema | 660 pmol/ear | [2] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Platelet Aggregation Inhibition | Collagen-induced | 0.35 mM | [2] |

| Novel Trimethoxyphenyl-based Analogues (e.g., Compound 9) | Anticancer | Cytotoxicity against HepG2 cells | 1.38 µM | [7] |

| Pyrazolo[3,4-b]pyridine Derivative (Compound 9a) | Anticancer | Cytotoxicity against HeLa cells | 2.59 µM | [8] |

| Pyrazolo[3,4-b]pyridine Derivative (Compound 14g) | Anticancer | Cytotoxicity against HCT-116 cells | 1.98 µM | [8] |

Methodologies for Evaluating Biological Activity

The following are detailed experimental protocols commonly used to assess the biological activities predicted for this compound, based on methodologies reported for its analogs.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Protocol:

-

Animals: Male Wistar rats (150-200g) are used.

-

Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving various doses of the test compound.

-

Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the test compound and a vehicle control.

-

Incubation: The plates are incubated for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Neuronal Cells

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Protocol:

-

Cell Culture: Neuronal cell lines (e.g., HT22) are cultured and seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Glutamate Exposure: Glutamate (e.g., 5 mM) is added to the wells (except for the control group) to induce excitotoxicity.

-

Incubation: The plates are incubated for 12-24 hours.

-

Viability Assessment: Cell viability is assessed using the MTT assay as described above.

-

Analysis: The neuroprotective effect is quantified by the percentage of viable cells in the treated groups compared to the glutamate-only group.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways that are likely modulated by this compound, based on the activities of its structural analogs.

Caption: Predicted inhibition of NF-κB and MAPK inflammatory pathways.

Caption: Hypothetical disruption of microtubule dynamics leading to apoptosis.

Caption: A generalized workflow for in vitro biological activity screening.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the scientific literature, a strong deductive case can be made for its therapeutic potential. The consistent anti-inflammatory, neuroprotective, and anticancer activities observed in its close structural analogs highlight this molecule as a high-priority candidate for further investigation.

Future research should focus on:

-

Chemical Synthesis and Characterization: Establishing an efficient synthesis route to obtain high-purity this compound.

-

In Vitro Screening: Systematically evaluating its activity in a panel of assays for inflammation, neuroprotection, and cancer, as outlined in this guide.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy: Progressing to animal models of disease to validate the in vitro findings and assess its pharmacokinetic and toxicological profile.

The 3,4-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, and this compound represents an unexplored yet promising iteration of this theme. The information compiled in this guide serves as a foundational resource to stimulate and direct future research and development efforts.

References

- 1. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ameliorating effect of veratric acid against mercury-induced neurologic deficit and reproductive toxicity in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents [mdpi.com]

- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)butanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)butanoic acid, a derivative of butyric acid, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structural similarity to bioactive compounds and its role as a chemical chaperone have made it a valuable tool in drug discovery and development. This technical guide provides a comprehensive overview of its discovery, historical synthesis, modern experimental protocols, and key applications, with a focus on quantitative data and detailed methodologies.

Discovery and History

While a singular definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its synthesis became feasible following seminal discoveries in organic chemistry. The development of the Friedel-Crafts reaction in 1877 and the Clemmensen reduction in 1913 laid the foundational synthetic pathways for its creation.

Historically, the synthesis of aryl-substituted carboxylic acids was a significant area of exploration in the late 19th and early 20th centuries. The logical and most probable first synthesis of this compound would have followed a two-step process rooted in these classical reactions:

-

Friedel-Crafts Acylation: The reaction of veratrole (1,2-dimethoxybenzene) with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride, would yield 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. The Friedel-Crafts acylation, being a robust method for forming carbon-carbon bonds on aromatic rings, was a standard procedure of the era.

-

Clemmensen Reduction: The subsequent reduction of the ketone group in 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid to a methylene group would produce the final this compound. The Clemmensen reduction was a widely used method for the deoxygenation of ketones and aldehydes that were not sensitive to strong acidic conditions.

This synthetic approach represents a classic and logical extension of the chemical knowledge of the early 20th century, suggesting that the compound was likely first prepared during this period as chemists explored the derivatization of aromatic compounds.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₄ | [PubChem CID: 323675] |

| Molecular Weight | 224.25 g/mol | [PubChem CID: 323675] |

| CAS Number | 13575-74-1 | [PubChem CID: 323675] |

| Melting Point | 62-63 °C | [PCOVERY] |

| pKa | 4.74 ± 0.10 (Predicted) | [Guidechem] |

| XLogP3-AA | 2.1 | [Guidechem] |

| Topological Polar Surface Area | 55.8 Ų | [Guidechem] |

| Hydrogen Bond Donor Count | 1 | [Guidechem] |

| Hydrogen Bond Acceptor Count | 4 | [Guidechem] |

| Rotatable Bond Count | 5 | [Guidechem] |

Experimental Protocols

Classical Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol describes a representative classical synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Veratrole

-

Materials: Veratrole (1,2-dimethoxybenzene), succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid (HCl).

-

Procedure:

-

A solution of veratrole and succinic anhydride in nitrobenzene is prepared in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

-

The crude product can be purified by recrystallization.

-

Step 2: Clemmensen Reduction of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

-

Materials: 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene (co-solvent).

-

Procedure:

-

Amalgamated zinc is prepared by treating zinc granules with a mercuric chloride solution.

-

The amalgamated zinc, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, concentrated HCl, and toluene are placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated under reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reaction.

-

After the reaction is complete, the mixture is cooled, and the aqueous layer is separated and extracted with toluene.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

-

Signaling Pathways and Biological Activity

This compound has been identified as a chemical chaperone, a class of small molecules that can stabilize proteins, improve their folding, and facilitate their transport. This activity is particularly relevant in the context of endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of misfolded proteins in the ER.

Spectroscopic Profile of 4-(3,4-Dimethoxyphenyl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3,4-Dimethoxyphenyl)butanoic acid (CAS No: 13575-74-1), a key intermediate in various synthetic applications. This document details expected and reported spectral data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₆O₄

-

Molecular Weight: 224.25 g/mol

-

Melting Point: 60-62 °C[1]

Spectroscopic Data Summary

Mass Spectrometry Data

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| Technique | Parameter | Value (m/z) | Interpretation |

| GC-MS (EI) | Molecular Ion [M]⁺ | 224 | Corresponds to the molecular weight of the compound.[2] |

| GC-MS (EI) | Base Peak | 151 | Likely corresponds to the stable 3,4-dimethoxybenzyl cation fragment.[2] |

| GC-MS (EI) | Major Fragment | 164 | Plausible fragment resulting from cleavage of the butyric acid side chain.[2] |

Predicted ¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The following are predicted chemical shifts for a standard deuterated chloroform (CDCl₃) solvent.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 6.7 - 6.9 | Multiplet | 3H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 6H |

| Benzylic (-CH₂-Ar) | 2.5 - 2.7 | Triplet | 2H |

| Aliphatic (-CH₂-COOH) | 2.3 - 2.5 | Triplet | 2H |

| Aliphatic (-CH₂-) | 1.8 - 2.0 | Multiplet | 2H |

Predicted ¹³C NMR Spectroscopic Data

Carbon NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 175 - 185 |

| Aromatic (C -O) | 145 - 150 |

| Aromatic (C -C) | 130 - 135 |

| Aromatic (C -H) | 110 - 125 |

| Methoxy (-OC H₃) | 55 - 60 |

| Benzylic (-C H₂-Ar) | 30 - 40 |

| Aliphatic (-C H₂-COOH) | 30 - 40 |

| Aliphatic (-C H₂-) | 25 - 35 |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| 3000 - 2850 | C-H Stretch | Alkane | Medium |

| ~2950, ~2850 | C-H Stretch | Methoxy | Medium |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1320 - 1000 | C-O Stretch | Ether, Carboxylic Acid | Strong |

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.

-

Maintain a constant probe temperature. Process the data similarly to the ¹H NMR spectrum.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

-

Chromatographic Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Employ a suitable capillary column (e.g., a nonpolar DB-5 or equivalent).

-

Use a temperature program to elute the compound, for example, starting at 100 °C and ramping to 280 °C at 10 °C/min.

-

-

Mass Spectrometric Detection:

-

The EI source energy is typically set to 70 eV.

-

Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

References

Technical Data Sheet: 4-(3,4-Dimethoxyphenyl)butanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a concise technical overview of the molecular weight of 4-(3,4-Dimethoxyphenyl)butanoic acid. The molecular formula is established, and the molecular weight is calculated based on the atomic weights of its constituent elements. This information is fundamental for researchers engaged in quantitative analysis, reaction stoichiometry, and formulation development involving this compound.

Chemical Identity and Formula

This compound is a chemical compound with the established molecular formula C12H16O4.[1][2][3] This formula indicates that each molecule is composed of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms.

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is based on the standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O).[4][5][6][7]

3.1 Atomic Weight Data

The standard atomic weights used for the calculation are presented in Table 1. These values are weighted averages of the naturally occurring isotopes of each element.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011 |

| Hydrogen | H | ~1.008 |

| Oxygen | O | ~15.999 |

3.2 Calculation Summary

The molecular weight is calculated by multiplying the count of each element by its atomic weight and summing the results. The detailed breakdown is provided in Table 2.

| Element | Symbol | Count in Formula | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 224.256 |

The calculated molecular weight of this compound is 224.256 g/mol . This value is consistent with figures published in chemical databases, often rounded to 224.25 g/mol or 224.26 g/mol .[1][2][3]

Experimental Determination Overview

While the molecular weight can be calculated from the chemical formula, it is experimentally confirmed using techniques such as mass spectrometry.

4.1 Protocol: Mass Spectrometry

A typical experimental workflow for molecular weight verification involves the following steps:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation. This generates molecular ions, typically [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion. The molecular weight is then inferred from the m/z value. For an [M+H]⁺ ion, the molecular weight is the m/z value minus the mass of a proton (~1.007 Da).

Visualization of Molecular Weight Derivation

The following diagram illustrates the logical process of deriving the molecular weight from the compound's constituent elements.

Caption: Logical workflow for calculating molecular weight.

References

4-(3,4-Dimethoxyphenyl)butanoic acid IUPAC name

An In-Depth Technical Guide to 4-(3,4-Dimethoxyphenyl)butanoic Acid

This guide provides comprehensive technical information on this compound, a compound relevant to researchers in organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic signature, a detailed synthesis protocol, and essential safety information. The IUPAC name for this compound is confirmed as this compound[1].

Physicochemical Properties

This compound, also known as 4-(3,4-dimethoxyphenyl)butyric acid, is a carboxylic acid derivative of benzene containing two methoxy functional groups[1][2]. It typically appears as a solid powder[3][4]. A summary of its key quantitative properties is presented below for reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₄ | [1][3][5] |

| Molecular Weight | 224.25 g/mol | [1][4] |

| Melting Point | 60-63 °C | [3][4][5] |

| Boiling Point | 210 °C at 6 mmHg | [4] |

| Predicted pKa | 4.74 ± 0.10 | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Spectroscopic Analysis

While a publicly available, fully assigned spectrum is not available, the expected NMR data can be predicted based on the molecular structure and established principles of spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.

-

Aromatic Protons (Ar-H): Three protons on the substituted benzene ring would appear in the aromatic region (typically δ 6.5-7.0 ppm). Due to their differing proximity to the electron-donating methoxy groups and the alkyl chain, they would likely present as a set of multiplets.

-

Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3 protons, are expected for the two methoxy groups, likely around δ 3.8-3.9 ppm.

-

Alkyl Chain Protons (-CH₂-): The three methylene groups of the butanoic acid chain would appear as multiplets in the upfield region (δ 1.8-2.8 ppm). The protons alpha to the carbonyl group (C2) would be the most downfield, followed by the protons alpha to the aromatic ring (C4), and finally the protons at C3.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (δ 10-12 ppm), corresponding to the acidic proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show 12 distinct signals.

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically >175 ppm.

-

Aromatic Carbons: Six signals in the range of δ 110-150 ppm. The two carbons bearing the methoxy groups would be the most downfield in this region.

-

Alkyl Chain Carbons: Three signals for the methylene carbons, typically between δ 25-40 ppm.

-

Methoxy Carbons (-OCH₃): Two signals around δ 55-60 ppm.

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process involving an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone. This method uses 1,2-dimethoxybenzene (veratrole) and succinic anhydride as starting materials[6].

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Methodology

Step 1: Friedel-Crafts Acylation to produce 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable solvent such as carbon disulfide (CS₂) or nitrobenzene. Cool the mixture in an ice bath to 0°C.

-

Reactant Addition: Dissolve 1,2-dimethoxybenzene (veratrole, 1 equivalent) and succinic anhydride (1 equivalent) in the chosen solvent. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-6 hours) until the reaction is complete (monitor by TLC).

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: The product, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Clemmensen Reduction to produce this compound.

-

Amalgam Preparation: Prepare zinc amalgam (Zn(Hg)) by adding zinc dust to a solution of mercuric chloride (HgCl₂).

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid from Step 1, the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Reduction: Heat the mixture to reflux and maintain vigorous stirring for 8-12 hours. The carbonyl group is reduced to a methylene group during this step.

-

Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional portions of toluene.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization from a solvent system such as hexane/ethyl acetate to yield the final product.

Biological Significance

This compound serves as a valuable building block in medicinal chemistry and organic synthesis[6]. As a butyrate analogue, it has been noted for its potential to influence apoptosis, proliferation, and histone deacetylase (HDAC) activity, particularly in the context of cancer cell research[2]. Its structural motif is found in various biologically active molecules, making it a key intermediate for the development of more complex pharmaceutical agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes serious eye irritation (H319) and may cause skin irritation (H315)[1][2][4].

-

Pictogram: GHS07 (Exclamation Mark)[4]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn when handling this compound[4]. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)butanoic Acid and its Potential as a Kynurenine-3-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3,4-Dimethoxyphenyl)butanoic acid, a molecule of interest in medicinal chemistry. This document details its chemical identity, methods of synthesis, and explores its potential biological activity based on structurally related compounds. Particular focus is given to its prospective role as an inhibitor of kynurenine-3-hydroxylase (KMO), a key enzyme in the tryptophan metabolic pathway implicated in neurodegenerative diseases.

Chemical Identity and Synonyms

This compound is a carboxylic acid derivative of butyric acid with a dimethoxy-substituted phenyl ring. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing in research literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 13575-74-1[1][2] |

| Molecular Formula | C12H16O4[1][3] |

| Molecular Weight | 224.25 g/mol [1][2] |

| InChI Key | IDQKCIAJGRMMNC-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C=C(C=C1)CCCC(=O)O)OC[1] |

| Common Synonyms | 4-(3,4-Dimethoxyphenyl)butyric acid[1][2] |

| 3,4-Dimethoxybenzenebutanoic acid[4] | |

| Benzenebutanoic acid, 3,4-dimethoxy-[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and in silico modeling for drug development purposes.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 62-63 °C | [2] |

| Boiling Point | 210 °C at 6 mmHg | [2] |

| Appearance | Pale Brown to Light Yellow Solid | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| pKa (Predicted) | 4.74 ± 0.10 |

Synthesis of this compound

Several synthetic routes for this compound have been described. A common and effective method involves the Clemmensen reduction of the corresponding keto acid, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. Below is a detailed experimental protocol for this transformation.

Experimental Protocol: Clemmensen Reduction

This protocol is adapted from established procedures for the reduction of aryl ketones.

Materials:

-

4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

-

Zinc amalgam (prepared from zinc dust and mercuric chloride)

-

Concentrated hydrochloric acid

-

Toluene

-

Water

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for reflux and extraction

Procedure:

-

Preparation of Zinc Amalgam: In a fume hood, activate zinc dust by stirring it with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water, followed by ethanol and then diethyl ether.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam. To this, add a solution of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid in toluene.

-

Reduction: Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and will begin to reflux. Maintain a gentle reflux by external heating if necessary. Stir the reaction mixture vigorously for 4-6 hours.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 70-85%

Potential Biological Activity: Inhibition of Kynurenine-3-Hydroxylase

While direct biological data for this compound is limited in the public domain, its structural similarity to known inhibitors of kynurenine-3-hydroxylase (KMO) suggests it may exhibit similar activity.[5] KMO is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism.[6][7]

The Kynurenine Pathway and its Significance

The kynurenine pathway produces several neuroactive metabolites. Inhibition of KMO is a therapeutic strategy being explored for neurodegenerative disorders such as Huntington's and Alzheimer's diseases.[7] By inhibiting KMO, the production of the neurotoxin 3-hydroxykynurenine is reduced, and the pathway is shunted towards the production of the neuroprotective kynurenic acid.[7]

Structurally Related KMO Inhibitors

Research has shown that compounds with a 4-phenyl-4-oxobutanoic acid scaffold are inhibitors of KMO.[5] While this compound lacks the 4-oxo group, its phenylbutanoic acid core structure is a key feature of these inhibitors. Quantitative data for some of these related compounds are presented in Table 3.

Table 3: KMO Inhibitory Activity of Structurally Related Compounds

| Compound | Structure | IC50 (µM) | Reference |

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | (Structure not available in plain text) | Data not specified | [5] |

| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | (Structure not available in plain text) | Data not specified | [5] |

Note: The IC50 values for these specific compounds were not explicitly stated in the abstract of the cited reference. Further investigation of the full text would be required to obtain this data.

Experimental Protocol: Kynurenine-3-Hydroxylase Inhibition Assay

The following is a representative protocol for a cell-free enzymatic assay to screen for inhibitors of KMO. This protocol is based on commercially available assay kits and published methodologies.[8]

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human KMO.

Materials:

-

Recombinant human KMO

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., phosphate buffer with appropriate pH and additives)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Ro 61-8048)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound and positive control in DMSO. Serially dilute these to obtain a range of concentrations for IC50 determination. Prepare working solutions of KMO, L-kynurenine, and NADPH in the assay buffer.

-

Assay Reaction:

-

To the wells of the microplate, add the assay buffer.

-

Add the test compound at various concentrations to the sample wells.

-

Add the positive control to its designated wells.

-

Add DMSO (vehicle control) to the control wells.

-

Add the KMO enzyme to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.

-

Measurement: Immediately measure the absorbance at 340 nm (A0) and then monitor the decrease in absorbance at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature. The decrease in absorbance at 340 nm corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

-

Normalize the reaction rates of the test compound wells to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a readily synthesizable molecule with potential applications in medicinal chemistry. Based on the activity of structurally related compounds, it is a candidate for investigation as an inhibitor of kynurenine-3-hydroxylase. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this and similar molecules targeting the kynurenine pathway. Further studies are warranted to directly assess its biological activity and establish a definitive mechanism of action.

References

- 1. This compound | C12H16O4 | CID 323675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3,4-Dimethoxyphenyl)butyric acid 99 13575-74-1 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.pt [fishersci.pt]

- 5. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Potential Therapeutic Targets of 4-(3,4-Dimethoxyphenyl)butanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,4-Dimethoxyphenyl)butanoic acid is a small molecule with a chemical structure suggestive of potential therapeutic applications. While direct pharmacological studies on this specific compound are limited in publicly available literature, its structural motifs—a 3,4-dimethoxyphenyl group and a butanoic acid chain—are present in numerous biologically active compounds. This technical guide synthesizes the available evidence on structurally related molecules to propose and explore the most probable therapeutic targets of this compound. The primary putative targets identified are Phosphodiesterase 4 (PDE4) and Histone Deacetylases (HDACs) . This document provides a detailed rationale for these potential targets, summarizes relevant quantitative data from analogous compounds, outlines detailed experimental protocols for in vitro validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as homoveratric acid, is a carboxylic acid derivative. Its chemical structure consists of a benzene ring substituted with two methoxy groups at positions 3 and 4, and a butanoic acid tail. This compound serves as a versatile building block in organic synthesis for the generation of more complex molecules with potential biological activities. The structural similarity to known pharmacologically active agents suggests its potential for development as a therapeutic agent, particularly in the areas of anti-inflammatory and neurological disorders.

Potential Therapeutic Target I: Phosphodiesterase 4 (PDE4)

Rationale for PDE4 Inhibition

The 3,4-dimethoxyphenyl moiety is a key pharmacophore in a number of potent and selective PDE4 inhibitors. PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This cascade of events has broad anti-inflammatory and neuroprotective effects. Given the presence of the 3,4-dimethoxyphenyl group in this compound, it is plausible that this compound could exhibit inhibitory activity against PDE4.

Supporting Evidence from Structurally Similar Compounds

A study on 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones demonstrated that the 3,4-dimethoxyphenyl group is crucial for potent and selective PDE4 inhibition. While the core scaffold of these compounds differs from this compound, the consistent presence of this moiety in active PDE4 inhibitors strongly suggests its importance for binding to the active site of the enzyme.

Signaling Pathway

Potential Therapeutic Target II: Histone Deacetylases (HDACs)

Rationale for HDAC Inhibition

The butanoic acid moiety of the title compound is structurally related to butyrate and 4-phenylbutyrate, both of which are known inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the expression of tumor suppressor and anti-inflammatory genes. The presence of the butanoic acid chain in this compound makes HDACs a highly probable therapeutic target.

Supporting Evidence from Structurally Similar Compounds

4-phenylbutyrate is a clinically used HDAC inhibitor. Structure-activity relationship studies on phenylbutyrate derivatives have shown that the carboxylic acid group is essential for chelating the zinc ion in the active site of HDAC enzymes. While the phenyl group contributes to binding, the core inhibitory activity resides in the short-chain fatty acid portion.

| Compound | Target | IC50 (µM) |

| 4-Phenylbutyrate | HDAC | ~500 |

| Valproic Acid | HDAC | ~400 |

Note: Data for structurally related short-chain fatty acid HDAC inhibitors.

Signaling Pathway

Experimental Protocols for Target Validation

The following are detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound against its potential targets.

General Experimental Workflow

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

This compound

-

Rolipram (positive control)

-

cAMP (substrate)

-

5'-Nucleotidase

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

96-well microplates

-

Phosphate detection reagent (e.g., Malachite Green)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations. Prepare similar dilutions for Rolipram.

-

Assay Reaction: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound or control

-

PDE4 enzyme solution

-

-

Pre-incubation: Incubate the plate at 30°C for 10 minutes.

-

Reaction Initiation: Add cAMP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30 minutes.

-

Reaction Termination and Signal Generation: Add 5'-nucleotidase to each well to convert the AMP product to adenosine and inorganic phosphate.

-

Phosphate Detection: Add the Malachite Green reagent to each well.

-

Measurement: Read the absorbance at 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Histone Deacetylase (HDAC) Activity Assay

Objective: To determine the IC50 of this compound against a human HDAC isoform (e.g., HDAC1).

Materials:

-

Recombinant human HDAC1 enzyme

-

This compound

-

Trichostatin A (TSA) or SAHA (positive control)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing trypsin)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in assay buffer. Prepare similar dilutions for the positive control.

-

Assay Reaction: In a 96-well black plate, add the following to each well:

-

HDAC Assay Buffer

-

Test compound or control

-

HDAC1 enzyme solution

-

-

Reaction Initiation: Add the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Signal Development: Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.

-

Incubation: Incubate the plate at room temperature for 15 minutes.

-

Measurement: Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

Conclusion and Future Directions

Based on a comprehensive analysis of its structural components and the pharmacological activities of analogous compounds, this compound presents as a promising lead compound with the potential to target both PDE4 and HDACs. The inhibition of these enzymes has significant therapeutic implications for a range of diseases, including chronic inflammatory conditions and neurological disorders.

The immediate next step is the empirical validation of these hypotheses through the in vitro assays detailed in this guide. Should this compound demonstrate significant inhibitory activity against either or both targets, further studies, including selectivity profiling against other PDE and HDAC isoforms, cell-based assays to confirm functional effects, and subsequent in vivo efficacy studies, would be warranted. The development of this molecule could lead to novel therapeutic agents with potentially dual-action mechanisms.

Methodological & Application

Synthesis of 4-(3,4-Dimethoxyphenyl)butanoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(3,4-dimethoxyphenyl)butanoic acid, a valuable building block in the development of various pharmaceutical compounds. The protocol outlines a reliable two-step synthetic route, commencing with a Friedel-Crafts acylation followed by a Clemmensen reduction. Detailed experimental procedures, data presentation, and visualizations are included to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of a range of biologically active molecules. Its structural motif is present in compounds investigated for various therapeutic applications. The following protocol describes a robust and scalable synthesis from commercially available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Step 1: Friedel-Crafts Acylation. Veratrole (1,2-dimethoxybenzene) reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield the intermediate, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

-

Step 2: Clemmensen Reduction. The keto group of the intermediate is subsequently reduced to a methylene group using amalgamated zinc and hydrochloric acid to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid

This procedure details the Friedel-Crafts acylation of veratrole with succinic anhydride.

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (2.2 eq) to anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of succinic anhydride (1.0 eq) and veratrole (1.0 eq) in anhydrous DCM via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of this compound

This procedure details the Clemmensen reduction of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[1][2]

Materials:

-

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

-

Zinc dust, amalgamated (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure for preparation of Amalgamated Zinc (Zn(Hg)):

-

In a flask, treat zinc dust with a 5% mercuric chloride solution.

-

Swirl the mixture for about 5 minutes.

-

Decant the aqueous solution and wash the amalgamated zinc with water.

Reduction Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc.

-

Add concentrated hydrochloric acid, toluene, and 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (1.0 eq).

-